Product packaging for 1H-naphth[1,2-d]imidazole(Cat. No.:CAS No. 233-53-4)

1H-naphth[1,2-d]imidazole

Cat. No.: B3369389
CAS No.: 233-53-4
M. Wt: 168.19 g/mol
InChI Key: HCCNHYWZYYIOFM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Naphth[1,2-d]imidazole Research

The exploration of imidazole-containing compounds dates back to the 19th century, with the first synthesis of the parent imidazole (B134444) ring reported in 1858. longdom.org Initially known as glyoxaline, this five-membered heterocyclic ring is a constituent of the naturally occurring amino acid histidine and the purine (B94841) nucleus. longdom.org The development of synthetic methods for imidazole derivatives, such as the Debus-Radziszewski reaction, paved the way for the creation of more complex structures, including those fused with other ring systems. mdpi.comresearchgate.net

Early research into naphthoquinones and their derivatives provided the foundation for the synthesis of naphth[1,2-d]imidazoles. For instance, the reaction of 1,2-naphthoquinones with aldehydes and ammonia (B1221849) sources is a key method for constructing the naphthoimidazole framework. mdpi.comresearchgate.net Over the years, research has evolved from fundamental synthesis and characterization to the exploration of the specific properties and applications of various substituted 1H-naphth[1,2-d]imidazole derivatives. This has been driven by the recognition of the imidazole scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govnih.gov The continuous development of new synthetic methodologies, including multicomponent reactions and the use of heterogeneous catalysts, has further expanded the accessible chemical space of naphth[1,2-d]imidazole derivatives, facilitating more in-depth investigations into their potential uses. researchgate.net

Significance of the Naphth[1,2-d]imidazole Scaffold in Contemporary Chemical Science

The this compound scaffold holds considerable significance in modern chemical science due to its versatile applications in medicinal chemistry and materials science. The fusion of the electron-rich imidazole ring with the extended π-system of the naphthalene (B1677914) moiety imparts unique photophysical and biological properties to these molecules.

In the realm of medicinal chemistry , the naphth[1,2-d]imidazole core is recognized as a valuable pharmacophore. smolecule.com Derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.aiacs.org The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions, combined with the lipophilic nature of the naphthalene unit, allows for diverse interactions with biological macromolecules such as enzymes and DNA. nih.govontosight.ai For example, certain 2-aryl-3H-naphth[1,2-d]imidazoles have been identified as a novel class of nonacidic anti-inflammatory agents. acs.org Furthermore, studies have shown that some naphth[1,2-d]imidazole derivatives exhibit significant cytotoxic activity against cancer cell lines, making them promising candidates for the development of new anticancer therapies. mdpi.comresearchgate.net

In materials science , the fluorescent properties of naphth[1,2-d]imidazole derivatives are of particular interest. smolecule.comontosight.ai These compounds often exhibit intense fluorescence, large Stokes shifts, and solvatochromic behavior, where their absorption and emission spectra are influenced by the polarity of the solvent. mdpi.com These characteristics make them suitable for applications as fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs). smolecule.comontosight.ai For instance, a series of naphth[1,2-d]imidazoles synthesized from β-lapachone displayed intense blue fluorescence and were evaluated as potential fluorescent probes and cytotoxic agents. mdpi.com The tunability of their photophysical properties through the introduction of different substituents on the core scaffold allows for the rational design of materials with specific optical characteristics. mdpi.com

The following table summarizes key research findings on various this compound derivatives:

DerivativeKey FindingsPotential Applications
2-methyl-1H-Naphth[1,2-d]imidazoleExhibits anticancer, antimicrobial, and antiviral properties. smolecule.com Possesses fluorescent characteristics. smolecule.comAnticancer therapies, fluorescent probes for imaging, component in OLEDs. smolecule.com
1-methyl-1H-Naphth[1,2-d]imidazol-2-amineInvestigated for anticancer, antibacterial, and antifungal properties. ontosight.ai Exhibits unique optical and electronic properties. ontosight.aiDrug discovery, organic light-emitting diodes (OLEDs), photovoltaic devices. ontosight.ai
Naphth[1,2-d]imidazoles from β-LapachoneShow intense fluorescence in the blue region and large Stokes shifts. mdpi.com Exhibit selective cytotoxicity towards cancer cells. mdpi.comresearchgate.netFluorescent probes, antitumor theranostic systems. mdpi.comresearchgate.net
3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazolesIdentified as a novel class of nonacidic anti-inflammatory agents. acs.orgAnti-inflammatory drugs. acs.org
Naphth(1,2-d)imidazol-8-olPossesses fluorescent properties and has been explored for anticancer, antimicrobial, and antifungal activities. ontosight.aiBioimaging, sensing applications, development of dyes and pigments. ontosight.ai

This table is interactive. You can sort the columns by clicking on the headers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B3369389 1H-naphth[1,2-d]imidazole CAS No. 233-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-benzo[e]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCNHYWZYYIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279842
Record name 1H-naphth[1,2-d]imidazole
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Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-53-4
Record name NSC14306
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-naphth[1,2-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1h Naphth 1,2 D Imidazole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Naphth[1,2-d]imidazole Core

The construction of the naphth[1,2-d]imidazole nucleus can be achieved through several key synthetic paradigms. These include multi-component reactions that offer complexity in a single step, cyclization strategies that form the core imidazolone (B8795221) ring, transition metal-catalyzed cross-coupling reactions, and environmentally benign catalyst-free and green chemistry methods.

Multi-Component Reactions for Naphth[1,2-d]imidazole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying purification processes. researchgate.net Several MCRs have been developed for the synthesis of 1H-naphth[1,2-d]imidazole derivatives.

A notable example is the Debus–Radziszewski reaction, which has been adapted for the synthesis of naphth[1,2-d]imidazoles. mdpi.com This one-pot process involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). For instance, a series of 4,5-dihydro-6,6-dimethyl-6H-2-pyran[b-4,3]naphth[1,2-d]imidazole derivatives were synthesized from β-lapachone, a corresponding aldehyde, and ammonium acetate. mdpi.com This reaction proceeds by heating the components, typically at around 70°C, to afford the desired products. mdpi.com

Another MCR approach involves the one-pot, four-component synthesis of aryl-linked hydroxy-naphthoquinone fused with imidazolone and 2-hydroxy-1,4-naphthoquinone (B1674593) moieties. researchgate.net This method highlights the versatility of MCRs in generating structurally complex and potentially bioactive molecules. Furthermore, the use of ionic liquids as catalysts and solvents has been explored to promote the synthesis of imidazole (B134444) derivatives through MCRs, often leading to high yields and cleaner reactions. tandfonline.comsemanticscholar.org For example, a one-pot three-component reaction between an aryl glyoxal, an aryl amine, and 2-aminobenzothiazole (B30445) can be carried out in refluxing ethanol (B145695) without a catalyst to produce N,3-diphenybenzo[d]imidazo[2,1-b]thiazoles. researchgate.net

ReactantsCatalyst/ConditionsProduct TypeReference
β-Lapachone, Aldehyde, Ammonium Acetate70°C4,5-dihydro-6,6-dimethyl-6H-2-pyran[b-4,3]naphth[1,2-d]imidazoles mdpi.com
Aryl glyoxal, Aryl amine, 2-AminobenzothiazoleEtOH, refluxN,3-diphenybenzo[d]imidazo[2,1-b]thiazoles researchgate.net
Aldehydes, 1,2-Diketone, Ammonium Acetate, Primary AminesSolid or polymer-supported heterogeneous catalysts, Microwave irradiationTrisubstituted and tetrasubstituted imidazoles nih.gov
1,2-Diaminobenzene, Salicylaldehydes[BDBDMIM][Br]Benzimidazoles tandfonline.com

Cyclization Strategies in Naphth[1,2-d]imidazole Synthesis

Cyclization reactions are fundamental to the formation of the imidazole ring in the naphth[1,2-d]imidazole system. These strategies often involve the intramolecular cyclization of a pre-functionalized naphthalene (B1677914) precursor.

A common approach involves the reaction of N²-[1-(1-adamantyl)alkyl]naphthalene-1,2-diamines with benzoyl chlorides in the presence of a base like triethylamine. This reaction forms an N-{2-[1-(1-adamantyl)alkylamino]naphthalen-1-yl}benzamide intermediate, which then undergoes intramolecular cyclization upon heating in toluene (B28343) with an acid catalyst such as p-toluenesulfonic acid to yield 2-aryl-3H-naphtho[1,2-d]imidazoles. researchgate.net

Another method starts with the acid-catalyzed cyclization of lapachol (B1674495) using sulfuric acid to produce β-lapachone. mdpi.com This intermediate can then be used in subsequent reactions to form the imidazole ring. The intramolecular cyclization of organic azides has also been reported as a versatile method for synthesizing N-heterocycles, including benzimidazoles, which are structurally related to naphthimidazoles. researchgate.net These reactions can be catalyzed by metal complexes and are classified based on the size of the ring being formed. researchgate.net

Furthermore, the synthesis of furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives has been achieved from naphtho[1,2-b]furan-4,5-dione, which is prepared from 2-hydroxy-1,4-naphthoquinone in a one-pot reaction. researchgate.net

Starting MaterialReagents/ConditionsProductReference
N²-[1-(1-Adamantyl)alkyl]naphthalene-1,2-diamines, Benzoyl chlorides1. Triethylamine, Chloroform; 2. p-Toluenesulfonic acid, Toluene, heat2-Aryl-3H-naphtho[1,2-d]imidazoles researchgate.net
LapacholSulfuric acidβ-Lapachone mdpi.com
Naphtho[1,2-b]furan-4,5-dione-Furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives researchgate.net

Transition Metal-Catalyzed Approaches in Naphth[1,2-d]imidazole Synthesis

Transition metal catalysis offers powerful tools for the synthesis of complex organic molecules, including 1H-naphth[1,2-d]imidazoles, often with high efficiency and selectivity. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed C-C and C-N coupling reactions are practical methods for the regioselective and stereoselective synthesis of fused aromatic N-heterocycles. chim.it Domino processes involving intramolecular N-arylation of a benzimidazole (B57391) with dihaloarenes, followed by cyclization via C-H arylation, can construct benzimidazole-fused phenanthridines, which are structurally analogous to polycyclic naphthimidazole systems. chim.it

Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides provides a route to 1,5-diaryl-1H-imidazoles. acs.org This reaction is typically carried out in DMF with a base such as cesium fluoride (B91410) and a palladium acetate/triphenylarsine catalyst system. acs.org The mechanism is believed to involve an electrophilic attack of an arylpalladium(II) halide species on the imidazole ring. acs.org

Furthermore, palladium-catalyzed synthesis of highly substituted naphthalenes has been achieved through the direct ring construction from amides with alkynes. rsc.org While not directly forming the imidazole ring, this method provides access to functionalized naphthalene precursors that can be further elaborated to naphthimidazoles. Copper-catalyzed multicomponent reactions have also been employed in the synthesis of related imidazole-containing heterocycles. beilstein-journals.org

CatalystReaction TypeSubstratesProductReference
Palladium(II) acetate/AsPh₃Direct Arylation1-Aryl-1H-imidazoles, Aryl halides1,5-Diaryl-1H-imidazoles acs.org
Palladium acetateRing ConstructionAmides, AlkynesHighly substituted naphthalenes rsc.org
Palladium-basedDomino C-N coupling and C-H activationBenzimidazole, DihaloarenesBenzimidazole-fused phenanthridines chim.it
Copper(II) triflateMulticomponent ReactionIsoxazole carbaldehydes, 2-Aminopyridines, IsonitrilesImidazo[1,2-a]pyridines-linked isoxazoles beilstein-journals.org

Catalyst-Free and Green Chemistry Principles in Naphth[1,2-d]imidazole Synthesis

In recent years, there has been a growing emphasis on developing synthetic methods that adhere to the principles of green chemistry, such as using non-toxic reagents, minimizing waste, and avoiding harsh reaction conditions. jksus.org Catalyst-free and solvent-free reactions are particularly attractive in this context.

A facile and green approach for the synthesis of benz- and naphthimidazoles involves the simple grinding of a 1,2-arylenediamine with arylthioprolines in the presence of a few drops of water at ambient temperature. jksus.org This method is rapid, with reactions often completing within minutes, and affords the products in good yields without the need for column chromatography. jksus.org

Another catalyst-free method involves a one-pot, four-component synthesis of aryl-linked hydroxy-naphthoquinone fused with imidazolone and 2-hydroxy-1,4-naphthoquinone moieties. researchgate.net This reaction proceeds in ethanol under reflux conditions without the need for a catalyst. researchgate.net The synthesis of 2,4-disubstituted-1H-imidazoles has also been achieved under catalyst-free conditions through a [3 + 2] cyclization of vinyl azides with amidines. nih.gov

The use of ultrasound irradiation in conjunction with ionic liquids has also been explored as a green method for synthesizing 2,4,5-trisubstituted-1H-imidazole derivatives. tandfonline.comresearchgate.net This approach offers advantages such as short reaction times, high yields, and the potential for catalyst recycling. tandfonline.com

MethodReactantsConditionsProductReference
Grinding1,2-Arylenediamine, ArylthioprolinesWater, ambient temperatureBenz-/Naphthimidazoles jksus.org
One-pot reactionAryl glyoxal, Aryl amine, 2-AminobenzothiazoleEtOH, refluxN,3-diphenybenzo[d]imidazo[2,1-b]thiazoles researchgate.net
[3+2] CyclizationVinyl azides, AmidinesCatalyst-free2,4-Disubstituted-1H-imidazoles nih.gov
Ultrasound irradiationAldehydes, Benzil, Ammonium acetateIonic liquid catalyst2,4,5-Trisubstituted-1H-imidazoles tandfonline.comresearchgate.net

Functionalization and Derivatization Techniques of the Naphth[1,2-d]imidazole Nucleus

Once the this compound core is synthesized, further functionalization and derivatization are often necessary to explore its structure-activity relationships for various applications. Regioselective functionalization is crucial for controlling the properties of the final molecule.

Regioselective Functionalization Strategies

Regioselective functionalization allows for the specific modification of a particular position on the naphth[1,2-d]imidazole nucleus. This can be achieved through various strategies, including directed metalation and C-H functionalization.

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, thus streamlining synthetic routes. sigmaaldrich.comsigmaaldrich.com Palladium-catalyzed direct arylation is a key method for the regioselective functionalization of imidazole-containing compounds. acs.org For 1-aryl-1H-imidazoles, arylation typically occurs at the C5 position. acs.org The regioselectivity can be influenced by the reaction conditions, including the choice of catalyst, base, and solvent. acs.org

Calculations of pKa values and N-basicities can assist in predicting and achieving regioselective metalations. rsc.org This approach has been successfully applied to the functionalization of the imidazo[1,2-a]pyrazine (B1224502) scaffold, a related heterocyclic system, using organometallic reagents. rsc.org

Furthermore, the regioselective functionalization of aryl azoles, including imidazoles, can be achieved through a sequence of metalation and cross-coupling reactions. nih.gov For example, an aryl triazole can be selectively metalated and then undergo a palladium-catalyzed Suzuki cross-coupling to introduce a new aryl group at a specific position. nih.gov

StrategyReagents/CatalystPosition FunctionalizedProduct TypeReference
Palladium-catalyzed Direct ArylationPd(OAc)₂, AsPh₃, CsFC5 of imidazole ring1,5-Diaryl-1H-imidazoles acs.org
Metalation/Cross-CouplingTMPMgBu, ZnCl₂, Pd catalystAryl ringBis-arylated triazoles nih.gov
Calculation-assisted MetalationOrganometallic reagentsSpecific C-H positionsRegioselectively functionalized imidazo[1,2-a]pyrazines rsc.org

Introduction of Diverse Chemical Moieties onto the Naphth[1,2-d]imidazole Framework

The functionalization of the this compound scaffold is a key area of research, enabling the modulation of its chemical and biological properties. Various synthetic strategies have been developed to introduce a wide array of chemical groups, ranging from simple alkyl and aryl fragments to more complex moieties like sugars and heterocyclic systems. These methodologies often exploit the reactivity of the core structure to build a library of derivatives with tailored characteristics.

One prominent method for introducing substituents at the 2-position is the Debus–Radziszewski reaction. This one-pot, multicomponent reaction utilizes a 1,2-naphthoquinone (B1664529), an aldehyde, and ammonia (often from ammonium acetate) to construct the imidazole ring. mdpi.com A specific application involves the use of β-lapachone, a 1,2-naphthoquinone derived from lapachol, which reacts with various aldehydes to yield 2-substituted naphth[1,2-d]imidazole derivatives. mdpi.com This approach is particularly valuable for creating diversity, as the nature of the substituent at the C-2 position is determined by the choice of aldehyde used in the reaction. mdpi.com

Another versatile strategy allows for the introduction of substituents at both the N-3 and C-2 positions. This can be achieved through a multi-step process starting with N-alkylation of a naphthalene-1,2-diamine precursor. The resulting N-alkylated diamine can then be reacted with reagents like benzoyl chlorides. This leads to the formation of an amide intermediate, which subsequently undergoes intramolecular cyclization upon heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles. researchgate.net This method provides independent control over the groups at two different positions of the heterocyclic core.

Direct functionalization of the naphth[1,2-d]imidazole ring is also a viable route for introducing specific chemical moieties. For instance, derivatives such as 1-methyl-2-nitro-1H-naphth[1,2-d]imidazole can be synthesized through sequential nitration and methylation steps, demonstrating the introduction of small, electron-withdrawing groups that can significantly alter the electronic profile of the molecule. ontosight.ai

Furthermore, highly complex and specialized moieties can be attached to the framework. A notable example is the synthesis of naphth[1,2-d]imidazole ribonucleosides. This is accomplished by first preparing a silylated derivative, such as 1-Trimethylsilylnaphth[1,2-d]imidazole, which is then reacted with a protected sugar derivative like 1-O-acetyl-2,3,5-Tri-O-benzoyl-β-D-ribofuranose. researchgate.net This glycosylation reaction effectively attaches a sugar moiety to the imidazole nitrogen, creating nucleoside analogues. researchgate.net

The table below summarizes various methods for introducing diverse moieties onto the naphth[1,2-d]imidazole framework.

Methodology Reactants Introduced Moiety Position of Substitution Resulting Derivative Class
Debus–Radziszewski Reactionβ-Lapachone, Aldehyde, Ammonium AcetateAryl, Alkyl, etc. (from aldehyde)C-22-Substituted Naphth[1,2-d]imidazoles mdpi.com
Multi-step SynthesisN-Alkyl-naphthalene-1,2-diamine, Benzoyl ChlorideAlkyl and ArylN-3 and C-23-Alkyl-2-aryl-3H-naphth[1,2-d]imidazoles researchgate.net
Direct FunctionalizationThis compoundNitro group, Methyl groupC-2 and N-1Nitro- and Methyl-substituted derivatives ontosight.ai
Glycosylation1-Trimethylsilylnaphth[1,2-d]imidazole, Protected RibofuranoseRibofuranosyl (sugar) moietyN-1Naphth[1,2-d]imidazole Ribonucleosides researchgate.net

Synthesis of Poly-substituted Naphth[1,2-d]imidazole Derivatives

The development of synthetic routes to poly-substituted 1H-naphth[1,2-d]imidazoles is crucial for fine-tuning the molecule's properties for specific applications. These strategies often build upon the methods used for introducing single moieties, combining them in sequential or one-pot procedures to construct more complex substitution patterns.

The synthesis of di-substituted derivatives is a direct extension of single-substitution methods. For example, the preparation of 1-methyl-2-nitro-1H-Naphth[1,2-d]imidazole involves a multi-step synthesis where the core is first functionalized with a nitro group and subsequently with a methyl group, resulting in substitution at two distinct positions. ontosight.ai Similarly, the synthesis of 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles represents a class of di-substituted compounds where different groups are intentionally placed at the C-2 and N-3 positions through a controlled, stepwise process. researchgate.net

More complex poly-substituted derivatives have been synthesized, incorporating multiple, functionally diverse groups. These structures often feature elaborate side chains attached to the naphthimidazole core. For instance, compounds have been developed with a 1-(1-methylethyl) group on the imidazole nitrogen and a 2-(2-(4-phenyl-1-piperazinyl)ethyl) moiety at the C-2 position. ontosight.ai The synthesis of such molecules requires sophisticated, multi-step pathways to assemble the various components onto the central heterocyclic framework. Another example includes a derivative bearing a 1-(1-methylethyl) group and a 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl) group, highlighting the ability to incorporate complex, fluorinated moieties. ontosight.ai

The stoichiometric control of reactants is a fundamental principle for achieving higher degrees of substitution. While not specific to naphthimidazole, the synthesis of related benzimidazoles illustrates this concept effectively. The reaction of benzene-1,2-diamine with one equivalent of an aldehyde yields a mono-substituted product, whereas using two equivalents can lead to a di-substituted derivative where a second aldehyde-derived group is attached to the imidazole nitrogen. iucr.org This principle can be applied to the naphthimidazole system, where controlling the ratio of naphthalene-1,2-diamine to an aldehyde or other electrophiles can direct the synthesis towards poly-substituted products.

The table below details examples of synthesized poly-substituted naphth[1,2-d]imidazole derivatives and the types of substituents they incorporate.

Derivative Name/Class Substituent 1 Position 1 Substituent 2 Position 2 Reference
1-Methyl-2-nitro-1H-naphth[1,2-d]imidazoleMethylN-1NitroC-2 ontosight.ai
3-Alkyl-2-aryl-3H-naphth[1,2-d]imidazolesAlkylN-3ArylC-2 researchgate.net
1-(1-methylethyl)-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-naphth[1,2-d]imidazole1-methylethylN-12-(4-phenyl-1-piperazinyl)ethylC-2 ontosight.ai
1-(1-methylethyl)-2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-1H-naphth[1,2-d]imidazole1-methylethylN-12-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethylC-2 ontosight.ai

Elucidation of Naphth 1,2 D Imidazole Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Substitution Reactions of the Naphth[1,2-d]imidazole Ring System

The 1H-naphth[1,2-d]imidazole ring system is susceptible to both electrophilic and nucleophilic attacks, although the position and feasibility of these reactions depend significantly on the reaction conditions and the nature of the substituents present on the ring. globalresearchonline.net The imidazole (B134444) portion of the molecule has a high reactivity towards electrophiles, while the naphthalene (B1677914) part can also undergo substitution. globalresearchonline.netsmolecule.com

Electrophilic Substitution: The imidazole ring is inherently reactive towards electrophilic attack, more so than other five-membered heterocycles like furan (B31954) or thiophene. globalresearchonline.net In the parent imidazole, electrophilic substitution typically occurs at the C-4 or C-5 positions. globalresearchonline.net For the this compound system, electrophilic substitution can also occur on the electron-rich naphthalene ring. smolecule.com For instance, in 2-methyl-1H-naphth[1,2-d]imidazole, electrophilic substitution reactions have been shown to take place on the naphthalene portion of the molecule, often catalyzed by Lewis acids such as aluminum chloride. smolecule.com The precise location of the substitution on the naphthalene rings depends on the directing effects of the fused imidazole ring and any other substituents present.

Nucleophilic Substitution: Nucleophilic substitution reactions on the imidazole ring are generally less common unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.netscribd.com The C-2 position is the most likely site for nucleophilic attack. nih.gov The introduction of an azido (B1232118) group at the 2-position, for example, creates a reactive handle for further modifications, such as those used in click chemistry. ontosight.ai Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives have provided insights into the nucleophilic substitution mechanism, where the imidazole nitrogen attacks the electrophilic carbon, displacing the bromide. semanticscholar.org Such reactions are fundamental for attaching various side chains to the imidazole core.

Reaction TypeTypical Reagents/CatalystsLikely Position of AttackNotes
Electrophilic Substitution (on Naphthalene)Varies (e.g., halogens, nitric acid, sulfuric acid) with Lewis Acid catalysts (e.g., AlCl₃)Naphthalene Ring (specific position depends on directing effects)Observed in derivatives like 2-methyl-1H-naphth[1,2-d]imidazole. smolecule.com
Electrophilic Substitution (on Imidazole)Varies (e.g., nitrating agents, sulfonating agents)C4 / C5 positionsGeneral reactivity pattern for imidazole rings. globalresearchonline.net
Nucleophilic SubstitutionNucleophiles (e.g., amines, alkoxides)C2 positionGenerally requires an activating group (e.g., a good leaving group) at the C2 position. nih.govglobalresearchonline.net
N-Alkylation/ArylationAlkyl halides, Aryl halidesN1 or N3 positionA common reaction for imidazoles, leading to N-substituted derivatives. smolecule.com

Annulation and Fused Ring System Formation Involving Naphth[1,2-d]imidazole

Annulation reactions, which involve the construction of a new ring onto an existing molecular framework, are a powerful strategy for synthesizing complex polycyclic and heterocyclic systems based on the this compound core. These reactions significantly expand the structural diversity and potential applications of this chemical family.

One notable example is the synthesis of furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives. researchgate.net This process starts from naphtho[1,2-b]furan-4,5-dione, which is prepared from 2-hydroxy-1,4-naphthoquinone (B1674593). The furanonaphthoquinone intermediate then undergoes reactions to build the imidazole ring, resulting in a fused five-ring system. researchgate.net

Another important transformation involves the intramolecular cyclization of suitably substituted precursors. For instance, N-{2-[1-(1-adamantyl)alkylamino]naphthalen-1-yl}benzamides can undergo intramolecular cyclization upon heating in toluene (B28343) with p-toluenesulfonic acid as a catalyst. researchgate.net This reaction yields 2-aryl-3-[(1-adamantyl)methyl]-3H-naphtho[1,2-d]imidazoles, demonstrating a method to construct the imidazole ring and introduce bulky substituents simultaneously. researchgate.net Similarly, multicomponent reactions offer an efficient pathway. The Debus-Radziszewski reaction, which uses 1,2-naphthoquinones as the α-dicarbonyl component, can be employed to synthesize naphthoimidazoles. researchgate.net

Starting Material/PrecursorReagents and ConditionsResulting Fused SystemReference
Naphtho[1,2-b]furan-4,5-dioneMulti-step synthesis involving imidazole ring formationFuro[3',2':3,4]naphtho[1,2-d]imidazole researchgate.net
N²-[1-(1-Adamantyl)alkyl]naphthalene-1,2-diamines and Benzoyl chlorides1) Triethylamine in Chloroform; 2) p-Toluenesulfonic acid in Toluene (heat)2-Aryl-3H-naphtho[1,2-d]imidazoles with adamantane (B196018) fragment researchgate.net
1,2-Naphthoquinones, Aldehydes, Ammonia (B1221849)Debus-Radziszewski reaction conditionsNaphth[1,2-d]imidazoles researchgate.net

Photochemical Reactions and Photoinduced Transformations of Naphth[1,2-d]imidazole Derivatives

The photochemistry of this compound derivatives is an area of growing interest, driven by the fluorescent properties of many of these compounds and their potential use as photosensitizers or in photoresponsive materials. researchgate.netresearchgate.net The interaction of these molecules with light can induce various transformations, including electron transfer, rearrangements, and fragmentation.

Photoinduced Electron Transfer (PET): The imidazole moiety can participate in PET processes. For example, studies on phthalimide (B116566) derivatives of histidine, which contains an imidazole ring, have shown that photoexcitation can lead to intramolecular electron transfer from the imidazole ring to the excited phthalimide. beilstein-journals.org This PET event initiates subsequent chemical reactions like decarboxylation. beilstein-journals.org Similarly, naphth[1,2-d]imidazole derivatives, which combine the imidazole donor with the extensive π-system of naphthalene, could be designed to act as photosensitizers, where light absorption triggers an electron transfer to or from a substrate molecule. kobe-u.ac.jp

Photocyclization and Rearrangements: Photochemical 6π-electrocyclization is a known reaction for certain heterocyclic systems. researchgate.net Upon UV irradiation, some 1,3,5-hexatriene (B1211904) systems can undergo cyclization. researchgate.net Derivatives of naphth[1,2-d]imidazole containing appropriate unsaturated side chains could potentially undergo such photocyclization reactions to form even more complex, fused aromatic structures. acs.org Other photochemical rearrangements, such as the transformation of pyrazole (B372694) derivatives into imidazoles upon irradiation, highlight the potential for light to induce profound structural changes in five-membered heterocycles. researchgate.net

Norrish-Type Reactions: For naphth[1,2-d]imidazole derivatives that possess carbonyl groups in their side chains, Norrish-type reactions are a possibility. wikipedia.org A Norrish type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to either cleavage of the side chain or the formation of a cyclobutanol (B46151) ring. wikipedia.org The photochemistry of phthaloyl derivatives of certain amino acids demonstrates that Norrish type II bond cleavage can compete with PET-induced reactions. beilstein-journals.org

Photochemical ProcessStructural RequirementPotential OutcomeMechanistic Basis/Analogy
Photoinduced Electron Transfer (PET)Presence of electron-donating or -accepting groupsGeneration of radical ions; photosensitizationAnalogous to phthalimide-histidine systems. beilstein-journals.org
PhotocyclizationUnsaturated (e.g., hexatriene-like) side chainsFormation of new fused ringsBased on known 6π-electrocyclization reactions. researchgate.netacs.org
Norrish Type II ReactionSide chain with a carbonyl group and an accessible γ-hydrogenCleavage of the side chain or cyclobutanol formationA classic photochemical reaction for ketones and aldehydes. wikipedia.org
FluorescenceExtended π-conjugated systemEmission of light (blue region for some derivatives)Observed in naphth[1,2-d]imidazoles derived from β-lapachone. researchgate.netresearchgate.net

Advanced Spectroscopic Investigations and Structural Characterization of Naphth 1,2 D Imidazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Naphth[1,2-d]imidazole Structures

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex heterocyclic systems like 1H-naphth[1,2-d]imidazole. The fused-ring structure presents a challenging chemical environment, necessitating a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete assignment of proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical shifts and multiplicities of the various nuclei. In a typical ¹H NMR spectrum of a this compound derivative, the protons on the naphthalene (B1677914) ring system appear in the aromatic region, while the N-H proton of the imidazole (B134444) moiety often presents as a broad singlet. mdpi.com

To resolve ambiguities and establish connectivity, 2D correlational studies are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For the naphth[1,2-d]imidazole core, COSY spectra reveal the connectivity between adjacent protons on the naphthalene rings, allowing for the delineation of the individual spin systems within the aromatic structure. ipb.ptemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached (¹JCH). sdsu.eduemerypharma.com It is a crucial step in assigning the ¹³C spectrum, as each cross-peak correlates a specific proton with its corresponding carbon, simplifying the complex carbon environment of the fused rings. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is particularly powerful for characterizing quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as linking substituents to the correct positions on the naphthimidazole framework. ipb.pt For instance, the proton on C2 of the imidazole ring would show HMBC correlations to carbons in the naphthalene system, confirming the fusion pattern of the heterocyclic ring.

Technique Information Gained Application to Naphth[1,2-d]imidazole
¹H NMR Provides chemical shift and coupling constants for protons.Identifies aromatic and N-H protons.
¹³C NMR Provides chemical shifts for carbon atoms.Differentiates between the various carbon environments in the fused rings.
COSY Shows proton-proton (¹H-¹H) couplings.Establishes connectivity of protons on the naphthalene rings.
HSQC Shows direct proton-carbon (¹H-¹³C) one-bond correlations.Assigns each proton to its directly attached carbon.
HMBC Shows long-range proton-carbon (¹H-¹³C) correlations (2-3 bonds).Confirms the overall structure, assigns quaternary carbons, and verifies substituent positions.

Mass Spectrometry for Molecular Characterization and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural insights through the analysis of their fragmentation patterns. The molecular formula of the parent compound, this compound, is C₁₁H₈N₂, corresponding to a molecular weight of approximately 168.20 g/mol . chemspider.comechemi.com

Under electron ionization (EI-MS), the molecular ion peak (M⁺˙) is typically prominent due to the stability of the aromatic system. The fragmentation of the imidazole ring is a key diagnostic feature. researchgate.net A common and characteristic fragmentation pathway for imidazole-containing compounds is the loss of a molecule of hydrogen cyanide (HCN, 27 Da). nist.gov This occurs via cleavage of the imidazole ring.

A plausible fragmentation pathway for this compound would involve:

Formation of the molecular ion [C₁₁H₈N₂]⁺˙ at m/z 168.

Loss of HCN to produce a major fragment ion at m/z 141.

Subsequent fragmentations of the remaining naphthalene-derived structure.

The precise fragmentation pathways can be confirmed through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments, which allow for the determination of the elemental composition of fragments and the elucidation of fragmentation sequences. gre.ac.uknih.gov

m/z Proposed Fragment Notes
168[C₁₁H₈N₂]⁺˙Molecular Ion (M⁺˙)
141[C₁₀H₇N]⁺˙Loss of HCN from the imidazole ring
115[C₉H₇]⁺Further fragmentation of the naphthalene core

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch The extended π-conjugated system of the naphthimidazole core gives rise to strong absorption bands in the ultraviolet region, typically attributed to π → π* electronic transitions. libretexts.orgmdpi.com

Studies on various naphth[1,2-d]imidazole derivatives show characteristic absorption maxima (λ_max) that are influenced by both the solvent environment and the nature of substituents on the aromatic core. nih.govmdpi.com The position of these absorption bands can provide insight into the extent of conjugation and electronic communication within the molecule. For instance, extending the conjugation or adding electron-donating groups often leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. nih.gov

Compound Solvent Absorption λ_max (nm)
IM2 (a derivative)Hexane342
CH₂Cl₂347
DMSO353
CH₃OH351
IM6 (a derivative)Hexane343
CH₂Cl₂348
DMSO354
CH₃OH352

Data adapted from studies on Naphth[1,2-d]imidazoles derived from β-Lapachone. nih.govmdpi.com

Fluorescence Spectroscopy and Photophysical Dynamics of Naphth[1,2-d]imidazole Derivatives

Many naphth[1,2-d]imidazole derivatives exhibit strong fluorescence, making them promising candidates for applications as fluorescent probes and materials. nih.govmdpi.comsmolecule.com Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Key parameters include the emission wavelength (λ_em), the fluorescence quantum yield (Φ_F), and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

The fluorescence properties are highly dependent on the molecular structure. Substituents at the C2 position of the imidazole ring, for example, can significantly alter the Stokes shift and emission intensity. nih.gov Fluorophores with large Stokes shifts are particularly valuable as they minimize self-absorption and background interference in imaging applications. nih.gov

A particularly interesting photophysical process observed in certain derivatives of naphthimidazole is Excited State Intramolecular Proton Transfer (ESIPT). lac-bac.gc.cacdnsciencepub.comacs.org This phenomenon typically occurs in molecules that contain both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like an imidazole nitrogen) in close proximity, allowing for the formation of an intramolecular hydrogen bond. nih.govmdpi.com

For a derivative such as 2-(2'-hydroxyphenyl)-1H-naphth[1,2-d]imidazole, the process unfolds as follows:

The molecule in its ground state (enol form) absorbs a photon, promoting it to an excited state.

In the excited state, the acidity of the hydroxyl proton and the basicity of the imidazole nitrogen increase dramatically. mdpi.com

A very rapid, sub-nanosecond transfer of the proton occurs along the hydrogen bond, forming an excited keto-tautomer. acs.orgnih.gov

This keto-tautomer then relaxes to its ground state by emitting a photon.

Because the keto-tautomer is energetically well-separated from the initial enol form, its fluorescence is significantly red-shifted. This results in an unusually large Stokes shift, often exceeding 100-200 nm, which is a hallmark of the ESIPT process. lac-bac.gc.cabwise.kr This dual emission behavior can be modulated by factors such as solvent polarity and pH. lac-bac.gc.cacdnsciencepub.com

Solvatochromism refers to the change in a substance's absorption or emission spectral properties in response to a change in the polarity of the solvent. nih.gov Naphth[1,2-d]imidazole derivatives have been shown to exhibit significant solvatochromic behavior, indicating that their electronic structure is sensitive to the surrounding environment. nih.govmdpi.com

Typically, these compounds display positive solvatochromism, where an increase in solvent polarity causes a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This behavior arises because the molecule's excited state often possesses a larger dipole moment than its ground state. Polar solvents are better able to stabilize this more polar excited state, thus lowering its energy and shifting the emission to a longer wavelength. nih.gov This environmental sensitivity makes these fluorophores useful as probes for studying the local polarity of microenvironments, such as in biological systems. nih.gov

Compound Solvent Absorption λ_max (nm) Emission λ_em (nm) Stokes Shift (nm)
IM2 (a derivative)Hexane34241371
CH₂Cl₂34742578
DMSO353456103
CH₃OH35144897
IM3 (a derivative)Hexane34241270
CH₂Cl₂348457109
DMSO352453101
CH₃OH350451101

Data adapted from studies on Naphth[1,2-d]imidazoles derived from β-Lapachone, demonstrating the shift in spectral properties with solvent polarity. nih.govmdpi.com

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that define the efficiency and dynamics of the emission process in fluorescent molecules. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. The lifetime is the average time a molecule remains in the excited state before returning to the ground state via emission. These properties are highly sensitive to the molecule's structural features and its surrounding environment.

For naphth[1,2-d]imidazole derivatives, these photophysical properties are significantly influenced by the nature of substituents on the heterocyclic ring and the polarity of the solvent. Studies on a series of 2-substituted naphth[1,2-d]imidazoles derived from β-lapachone (compounds designated IM1-IM7) revealed that substitution at the C2 position of the naphthoimidazole ring is crucial for enhancing fluorescence emission. nih.gov The unsubstituted compound (IM1) exhibited the lowest fluorescence emission, whereas derivatives with phenyl (IM2) or furan (B31954) (IM3) groups at the C2 position showed fluorescence intensities that were 36 and 23 times greater, respectively. nih.gov This enhancement is attributed to the extension of the π-conjugated system.

The emission spectra for these compounds typically appear in the blue region of the visible spectrum, with emission maxima (λem) ranging from 366 nm to 457 nm when excited at 345 nm. nih.govmdpi.com The solvent environment also plays a critical role, a phenomenon known as solvatochromism. For instance, some derivatives show a bathochromic (red) shift in emission spectra with increasing solvent polarity, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. mdpi.com

Fluorescence lifetime measurements, often conducted using time-correlated single photon counting (TCSPC), reveal the excited-state dynamics. sigmaaldrich.comnih.gov For the closely related proton transfer dye 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol, the excited-state lifetime is highly dependent on the medium. In nonpolar solvents like toluene (B28343), a lifetime of approximately 1.0 ns is observed. acs.orgacs.org In polar media, the dynamics become more complex, with multiple lifetime components corresponding to different excited-state species (locally excited, tautomeric, and anionic forms) ranging from 0.1 ns to 5.4 ns. acs.orgacs.org

The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter for fluorescent probes. Large Stokes shifts are desirable as they minimize self-absorption and background interference. Naphth[1,2-d]imidazole derivatives have been shown to exhibit significant Stokes shifts, ranging from 20 nm to 103 nm, highlighting their potential as fluorescent markers. nih.gov

Photophysical Properties of Selected Naphth[1,2-d]imidazole Derivatives and Analogs
CompoundExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)Solvent/ConditionsReference
IM1 (unsubstituted)345366~20N/AN/ADMSO nih.gov
IM2 (2-phenyl)345404~59N/AN/ADMSO nih.gov
IM3 (2-furanyl)345457~103N/AN/ADMSO nih.gov
IM5 (2-(4-dimethylaminophenyl))345422~68N/AN/ADMSO nih.gov
1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol350470~120N/A~1.0Toluene acs.orgacs.org
PK1 (phenanthro[9,10-d]imidazole deriv.)N/AN/AN/A0.268N/ADMSO nih.gov
PK2 (phenanthro[9,10-d]imidazole deriv.)N/AN/AN/A0.145N/ADMSO nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of compounds like this compound. These techniques probe the vibrational modes of a molecule, which are characteristic of specific bonds and structural motifs.

The IR and Raman spectra of naphth[1,2-d]imidazole and its derivatives are complex, reflecting the fused aromatic system. However, specific regions of the spectra can be assigned to the characteristic vibrations of the imidazole and naphthalene moieties. The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of experimental bands.

Key vibrational modes for the this compound core include:

N-H Vibrations: The N-H stretching vibration of the imidazole ring is a key diagnostic peak. It typically appears as a broad band in the IR spectrum in the region of 3400-2800 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding in the solid state.

C-H Vibrations: The aromatic C-H stretching vibrations from both the naphthalene and imidazole rings are observed in the 3150-3000 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, appear in the 900-650 cm⁻¹ range.

Ring Vibrations (C=C and C=N): The stretching vibrations of the C=C bonds within the naphthalene system and the C=N and C=C bonds of the imidazole ring give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. These bands are characteristic of the fused aromatic framework.

Ring Breathing Modes: The collective in-plane vibrations of the entire fused ring system, often called "ring breathing" modes, can be found in the fingerprint region below 1300 cm⁻¹.

For example, the experimental IR spectrum of 1-(p-anisidino)-2-phenyl-1H-naphth[1,2-d]imidazole shows characteristic absorptions in these regions, allowing for the confirmation of its structural components. The analysis of related compounds like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid shows strong C=O stretching near 1708 cm⁻¹ and C-H stretching vibrations around 2919 cm⁻¹, illustrating how different functional groups provide distinct spectral signatures. sigmaaldrich.com

Characteristic Vibrational Frequencies for the Naphth[1,2-d]imidazole Core
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(N-H) stretch3400 - 2800Imidazole N-H group, often broadened by hydrogen bonding.
ν(C-H) aromatic stretch3150 - 3000C-H bonds on the naphthalene and imidazole rings.
ν(C=N) / ν(C=C) ring stretch1650 - 1400Stretching vibrations of the fused aromatic ring system.
δ(N-H) in-plane bend1550 - 1450Bending of the imidazole N-H bond within the plane of the ring.
δ(C-H) in-plane bend1300 - 1000In-plane wagging and scissoring of aromatic C-H bonds.
γ(C-H) out-of-plane bend900 - 650Out-of-plane wagging of aromatic C-H bonds, sensitive to substitution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of this compound compounds.

Crystal structure analyses of compounds containing the naphthimidazole or the closely related benzimidazole (B57391) core reveal several common structural features. The fused ring systems themselves are generally planar. However, the molecule as a whole is often non-planar, particularly when bulky substituents are present. A key structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the naphthalene system. In the related compound 2-(1-Naphthylmethyl)-1H-benzo[d]imidazole, this dihedral angle is 78.71°. mdpi.com In other derivatives, this angle can vary significantly depending on the substitution pattern and the resulting steric hindrance.

A dominant feature in the crystal packing of these N-H containing heterocycles is the formation of intermolecular hydrogen bonds. Specifically, the imidazole N-H group acts as a hydrogen bond donor, while the lone pair on the sp²-hybridized nitrogen atom acts as an acceptor. This frequently leads to the formation of N—H···N hydrogen bonds, which link molecules into chains or dimers. For instance, in the crystal structure of 2-(1-Naphthylmethyl)-1H-benzo[d]imidazole, molecules are linked by these N—H···N hydrogen bonds. mdpi.com

Crystallographic Data for Representative Naphthyl-Imidazole Analogs
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-(1-Naphthylmethyl)-1H-benzo[d]imidazoleN/AN/ADihedral angle of 78.71° between rings; N—H···N hydrogen bonds. mdpi.com
2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivativesMonoclinicP2₁/cExtensive network of N-H···N hydrogen bonds and π-ring interactions. acs.org
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazoleN/AN/ADihedral angle of 39.22° between rings; N—H···N hydrogen bonds form chains. mdpi.com
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amineMonoclinicP2₁/nN-H···N and C-H···N hydrogen bonds; significant stacking interactions. rsc.org

Computational and Theoretical Chemistry Studies on 1h Naphth 1,2 D Imidazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecular systems, balancing computational cost with accuracy. DFT calculations have been instrumental in determining the optimized molecular geometries, electronic structures, and spectroscopic properties of imidazole (B134444) and its fused-ring analogues. For instance, studies on benzimidazole (B57391) derivatives have utilized DFT calculations at levels like M062X/6-311+g(d) to compare theoretically determined molecular structures with experimental data from X-ray crystallography, showing good agreement. iucr.org Such calculations confirm the planarity of the constituent ring systems; in derivatives of 2-(naphthalen-1-yl)-1H-benzo[d]imidazole, both the naphthalene (B1677914) and benzimidazole rings are found to be nearly planar. iucr.org

The application of DFT extends to understanding the reactivity of these molecules through the analysis of their frontier molecular orbitals and the calculation of various reactivity descriptors. nih.gov These theoretical insights are crucial for predicting the behavior of 1H-naphth[1,2-d]imidazole systems in chemical reactions and their interactions with biological targets.

The Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

In MEP analysis, regions of negative potential, typically colored red, are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are generally found around hydrogen atoms and indicate sites for nucleophilic attack. For imidazole and its derivatives, the nitrogen atoms of the imidazole ring are typically the sites of most negative potential, indicating their role as the primary centers for electrophilic interaction. malayajournal.org

For a substituted 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, MEP analysis revealed that the negative potential is concentrated around the nitrogen atoms of the imidazole ring, while the positive potential is located on the hydrogen atoms. malayajournal.org This distribution of electrostatic potential is crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the crystal packing and biological activity of these compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcomes of chemical reactions. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the study of imidazole derivatives, FMO analysis has been used to understand their electronic properties and charge transfer characteristics. For instance, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO is distributed over the imidazole and phenyl rings, while the LUMO is located on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO-LUMO energy gap for this molecule was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org

The energies of the HOMO and LUMO orbitals are also used to calculate various global reactivity descriptors, as discussed in the following section.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Substituted Imidazole Derivative

Molecular OrbitalEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level of theory. malayajournal.org

To quantify the reactivity of molecules, a range of local and global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals. These descriptors provide a more quantitative understanding of chemical reactivity than FMO analysis alone. nih.gov

Global Reactivity Descriptors are properties of the molecule as a whole and include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η).

Local Reactivity Descriptors , such as the Fukui function, provide information about the reactivity at specific atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point when the total number of electrons in the system changes. This helps in identifying the most probable sites for nucleophilic and electrophilic attacks. iucr.org

Table 2: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative

ParameterSymbolValue (eV)
Chemical Hardnessη2.2435
Electronegativityχ-
Chemical Potentialµ-
Electrophilicity Indexω-

Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6-311++G(d,p) level of theory. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules and for optimizing the structure of lead compounds to enhance their efficacy.

In a QSAR study, the chemical structures are represented by numerical values known as molecular descriptors. These descriptors can be classified into several categories, including electronic (e.g., dipole moment, partial atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. A statistical method, such as multiple linear regression (MLR), is then used to build a model that correlates these descriptors with the observed biological activity.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the traditional QSAR approach by considering the three-dimensional properties of the molecules. In these methods, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points around them. These field values are then used as descriptors to build the QSAR model. The results of 3D-QSAR studies are often visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. scirp.org

For benzimidazole derivatives with anticancer activity, QSAR studies have shown that electronic energy, lipophilicity, chemical softness, and chemical hardness are important factors in inhibiting cancer cell proliferation. scirp.org Similarly, for naphthyridine derivatives with anticancer activity, 3D-QSAR models have been developed to understand the relationship between the type and size of different substituents and the antitumor activity of the compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules over time.

In the context of this compound systems, MD simulations can be employed to:

Explore Conformational Landscapes: Identify the stable conformations of the molecule and the energy barriers between them.

Study Ligand-Receptor Interactions: Simulate the binding of a naphthimidazole derivative to a biological target, such as a protein or DNA, and analyze the dynamics of the complex. This can reveal key interactions that stabilize the bound state and provide insights into the mechanism of action.

Analyze Solvation Effects: Investigate the influence of the solvent environment on the structure and dynamics of the molecule.

For imidazole and benzimidazole derivatives, MD simulations have been used to investigate the stability and conformational changes of protein-ligand complexes. scirp.orgucsb.edu Key metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) are analyzed to assess the stability and dynamics of the system. scirp.org Hydrogen bond analysis is also performed to identify and quantify the hydrogen bonding interactions between the ligand and the receptor. scirp.org

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for their potential applications in various photonic and optoelectronic technologies, such as optical switching, frequency conversion, and data storage. selcuk.edu.tr

The NLO response of a molecule is related to its molecular polarizability (α) and hyperpolarizability (β and γ). The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a molecule.

For organic molecules, a large NLO response is often associated with the presence of a π-conjugated system substituted with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer upon excitation. The this compound scaffold, with its extended π-system, provides a good platform for the design of NLO materials.

Experimental studies on a series of synthesized naphth[1,2-d]imidazole derivatives have demonstrated their potential as fluorescent probes, exhibiting intense fluorescence emissions in the blue region and large Stokes shifts. researchgate.net Computational studies on related benzimidazole derivatives have shown that the introduction of electron-withdrawing and electron-donating groups can significantly enhance the first hyperpolarizability, making them promising candidates for NLO applications.

Theoretical Delineation of Binding Interactions

The exploration of this compound derivatives as potential therapeutic agents necessitates a detailed understanding of their interactions with biological targets at a molecular level. Computational chemistry provides powerful tools to delineate these binding interactions, offering insights that can guide rational drug design. Key theoretical methods employed for this purpose include molecular docking and molecular dynamics (MD) simulations, often coupled with binding free energy calculations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. This method involves sampling a high number of possible conformations of the ligand within the binding site and scoring them based on a function that approximates the binding affinity. The results can reveal plausible binding modes, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and provide an estimate of the binding strength.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the complex in a solvated environment. Analysis of MD trajectories can assess the stability of the predicted binding pose, reveal the role of solvent molecules, and identify conformational changes in the receptor upon ligand binding.

To obtain a more quantitative estimate of binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from the MD simulation. These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.

While these computational strategies are standard in drug discovery for heterocyclic compounds, specific studies detailing the theoretical delineation of binding interactions for the this compound scaffold with particular biological targets were not prominently available in the reviewed scientific literature. The application of such in silico methods would be a critical step in identifying potential protein targets and optimizing the structure of this compound derivatives for enhanced binding affinity and selectivity.

Excited State Calculations and Photophysical Modeling

Computational modeling is a vital tool for understanding the photophysical properties of fluorescent molecules like this compound. Methods based on quantum mechanics, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate the electronic structure of molecules in their excited states. These calculations provide valuable insights into absorption and emission spectra, the nature of electronic transitions, and photodynamic processes such as excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov For complex heterocyclic systems, TD-DFT can predict key parameters like vertical excitation energies (corresponding to light absorption), optimized geometries of excited states, and emission energies. researchgate.net

In structurally related naphthalene-imidazole systems, DFT and TD-DFT calculations have been instrumental in explaining their photophysical behavior. For instance, studies on 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol have used DFT calculations with the B3LYP functional to model the potential energy surface along the proton transfer coordinate, confirming a favorable and barrierless ESIPT process that dictates its fluorescence properties. acs.orgnih.gov Similarly, quantum chemical studies on other complex imidazole derivatives have elucidated the feasibility of ESIPT by analyzing the relative stability of enol and keto tautomers upon photoexcitation. nih.gov

For the this compound core, a systematic study of a series of seven derivatives (IM1–IM7), synthesized from β-lapachone, highlights the influence of C2-position substituents on their photophysical properties. mdpi.comresearchgate.netnih.gov These compounds exhibit intense fluorescence in the blue region of the spectrum and possess molar absorptivity coefficients on the order of 10³ to 10⁴ M⁻¹cm⁻¹. mdpi.comresearchgate.netnih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is a critical parameter for fluorescent probes, with larger values being desirable for imaging applications. mdpi.com The synthesized this compound derivatives display a wide range of Stokes shifts, from 20 to 103 nm, demonstrating that the photophysical characteristics can be effectively tuned via chemical modification at the C2 position. mdpi.comresearchgate.netnih.gov The compound without a substituent at C2 (IM1) showed the smallest Stokes shift, whereas the introduction of various aryl groups led to significantly larger shifts and varied fluorescence intensities. mdpi.com

The table below summarizes the experimentally determined photophysical properties for this series of compounds in dimethyl sulfoxide (B87167) (DMSO).

CompoundC2-Substituentλ_abs (nm)λ_em (nm)Stokes Shift (Δ_ST, nm)Molar Absorptivity (ε_Abs, 10⁴ M⁻¹cm⁻¹)
IM1-H360380200.99
IM2-Phenyl346406602.43
IM3-4-chlorophenyl3454481031.57
IM4-4-methylphenyl345403582.89
IM5-4-methoxyphenyl345403583.20
IM6-4-nitrophenyl348413652.06
IM7-4-cyanophenyl345405602.78

Advanced Applications of 1h Naphth 1,2 D Imidazole Beyond Medicinal Chemistry

Fluorescent Probes and Chemical Sensors Based on Naphth[1,2-d]imidazole Scaffolds

The inherent fluorescence of the naphth[1,2-d]imidazole core has been harnessed to design a variety of fluorescent probes and chemical sensors. These sensors are capable of detecting a range of analytes, from metal ions to biologically significant molecules, with high sensitivity and selectivity. The strategic design of these molecular probes allows for distinct changes in their fluorescence properties upon interaction with the target analyte, enabling qualitative and quantitative detection.

Design and Sensing Mechanisms for Ions and Biomolecules

The design of fluorescent probes based on the 1H-naphth[1,2-d]imidazole scaffold often involves the introduction of specific recognition moieties that can selectively bind to target ions or biomolecules. The sensing mechanism is typically based on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or specific chemical reactions that alter the electronic structure of the fluorophore and, consequently, its emission properties.

For instance, a colorimetric probe for detecting the biogenic amines putrescine and cadaverine (B124047) has been developed based on a chemo-dosimeter strategy. researchgate.net This probe undergoes an irreversible aza-Michael addition reaction where the primary amine group of the biogenic amine displaces a cyanoethyl group on the probe. This reaction leads to a distinct color change from colorless to pale green, allowing for visual detection. researchgate.net The binding mechanism has been confirmed using 1H NMR, IR, and DFT studies. researchgate.net

Naphthoxazole derivatives, which share structural similarities with naphthimidazoles, have been investigated as fluorescent probes for DNA. researchgate.net These compounds exhibit low fluorescence in their free form but show enhanced emission upon binding to DNA. researchgate.net Studies have indicated that the interaction occurs through groove binding, with binding constants on the order of 10^4 M-1, highlighting their potential as fluorescent DNA probes. researchgate.net

Furthermore, imidazole-based chemosensors have been designed for the detection of various metal ions. For example, a sensor based on imidazole (B134444) and julolidine (B1585534) moieties has been developed for the sequential detection of Zn2+ and pyrophosphate ions. unigoa.ac.in The sensing mechanism for Al3+ has been attributed to a chelation-enhanced fluorescence effect. unigoa.ac.in Another imidazole-based sensor has demonstrated the ability to detect Cu2+ ions, with the subsequent complex being used for the colorimetric detection of cysteine. unigoa.ac.in A phenazine-imidazole based Schiff base probe has also been shown to ratiometrically detect Cd2+ ions through a 1:1 complexation that leads to a red-shifted fluorescence. rsc.org

Naphth[1,2-d]imidazole Derivatives in Organic Electronic Materials

The π-conjugated system and charge-transporting capabilities of this compound derivatives make them promising candidates for use in organic electronic materials. Their inherent thermal and chemical stability, coupled with the ability to tune their electronic properties through synthetic modifications, has led to their investigation in devices such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of naphtho[1,2-d]imidazole have been successfully employed as deep-blue light-emitting materials in OLEDs. researchgate.net Research has shown that 1H-naphtho[1,2-d]imidazole-based compounds can exhibit significantly better performance in single-layer devices compared to their 3H-naphtho[1,2-d]imidazole counterparts. researchgate.net This improved performance is attributed to a higher capacity for direct electron injection from the cathode. researchgate.net Non-doped single-layer fluorescent OLEDs based on these materials have achieved a remarkable external quantum efficiency (EQE) of 4.37% with a low turn-on voltage of 2.7 V. researchgate.net In multi-layer devices, both isomers have demonstrated excellent performance with EQE values ranging from 4.12% to 6.08% and deep-blue light emission. researchgate.net

Phenanthro[9,10-d]imidazole derivatives, which feature an extended aromatic system, have also been investigated as blue-emitting materials. Two new blue-emitting compounds, NA-PPI and CP-PPI, which incorporate a phenanthroimidazole group, have been synthesized. elsevierpure.com Non-doped devices using CP-PPI as the emissive material achieved a high efficiency of 3.51 cd/A and an EQE of 2.39%. elsevierpure.com Another study on carbazole-π-imidazole derivatives for non-doped deep-blue OLEDs reported a device with a maximum luminance of 11,364 cd/m² and a maximum EQE of 4.43%. nih.gov

Table 1: Performance of OLEDs based on Naphth[1,2-d]imidazole and related derivatives

Emitter Material Device Structure Max. EQE (%) Turn-on Voltage (V) Emission Color CIE Coordinates
1H-naphtho[1,2-d]imidazole derivative Single-layer 4.37 2.7 Deep-blue Not specified
Naphtho[1,2-d]imidazole derivatives Multi-layer 4.12 - 6.08 Not specified Deep-blue y = 0.077 - 0.115
CP-PPI Non-doped 2.39 Not specified Blue/Sky-blue Not specified
BCzB-PPI Non-doped 4.43 Not specified Deep-blue (0.157, 0.080)

Photovoltaic Devices

The application of imidazole derivatives has been extended to the field of photovoltaics, specifically in dye-sensitized solar cells (DSSCs). Four metal-free organic dyes based on a donor-π bridge-acceptor system, where the π-bridge incorporates an imidazole ring, have been synthesized and used as sensitizers in DSSCs. ekb.egresearchgate.net The efficiency of these DSSCs was found to be influenced by the substituents on the imidazole ring. ekb.egresearchgate.net

The dye with an alkyl chain substitution (PP3) exhibited the highest power conversion efficiency (PCE) of 2.01%, with a short-circuit current density (Jsc) of 3.75 mA cm⁻², an open-circuit voltage (Voc) of 0.73 mV, and a fill factor (FF) of 73.9%. ekb.egresearchgate.net In contrast, the dye with a nitrobenzene (B124822) substituent (PP2) showed the lowest PCE of 0.96%. ekb.egresearchgate.net These findings demonstrate the potential of engineering imidazole-based dyes for solar cell applications.

Table 2: Performance of DSSCs using Imidazole Derivative Dyes

Dye Substituent PCE (%) Jsc (mA cm⁻²) Voc (mV) FF (%)
PP3 Alkyl chain 2.01 3.75 0.73 73.9
PP2 Nitrobenzene 0.96 1.59 0.080 61.6

Metal Complexation and Coordination Chemistry of Naphth[1,2-d]imidazole as Ligands

The nitrogen atoms in the imidazole ring of this compound act as excellent donor sites for coordination with metal ions. This has led to the development of a rich coordination chemistry, with these compounds serving as ligands to form a variety of metal complexes with interesting structural and electronic properties.

Synthesis and Characterization of Metal-Naphth[1,2-d]imidazole Complexes

Metal complexes of ligands containing the imidazole or benzimidazole (B57391) core have been synthesized and characterized using various spectroscopic and analytical techniques. For example, Schiff base ligands derived from (1H-benzimidazol-2-yl)methanamine and 2-hydroxynaphthaldehyde have been used to prepare complexes with Zn(II), Cr(III), and Mn(II). nih.gov These complexes were characterized by FT-IR, UV-Visible spectroscopy, and mass spectrometry. nih.gov The FT-IR spectra of the Zn(II) complex showed bands corresponding to the coordination of the phenolic hydroxyl group, the nitrogen of the benzimidazole ring, and the azomethine group to the metal center. nih.gov Thermal analysis indicated that these complexes are stable up to 120 °C. nih.gov

Similarly, complexes of Cr3+, Co2+, and Zn2+ with a 1H-imidazole ligand system have been synthesized and characterized. bohrium.com Based on elemental analysis, conductivity measurements, and spectroscopic data, an octahedral geometry was proposed for the Cr3+ and Co2+ complexes, while a tetrahedral geometry was suggested for the Zn2+ complex. bohrium.com

Table 3: Characterization Data for a Representative Zn(II)-Benzimidazole Schiff Base Complex

Technique Observation Interpretation
FT-IR (cm⁻¹) 3440 Stretching vibration of the coordinated phenolic hydroxyl group
3260 Coordinated nitrogen of the benzimidazole ring
1620 Coordinated azomethine group
660, 590, 402 v(O-M), v(N-M), and v(Cl-M) bands
Thermal Analysis Stable up to 120 °C High thermal stability of the complex

Catalytic Applications of Naphth[1,2-d]imidazole-Metal Complexes

The unique structural framework of this compound, featuring nitrogen atoms within the imidazole ring, makes it an excellent ligand for coordinating with various transition metals. bohrium.comresearchgate.net This ability to form stable metal complexes has opened avenues for its application in catalysis, particularly in the development of efficient and reusable catalytic systems. azjournalbar.com Transition metals are known for their variable oxidation states and tendency to form complexes with a variety of ligands, which is fundamental to their catalytic activity. bohrium.com

A significant area of research involves incorporating these ligands into Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. By functionalizing MOFs with naphthimidazole-based moieties, it is possible to create highly active and stable heterogeneous catalysts.

A notable example is the use of a Schiff base–imidazole-functionalized MOF (UIO-66–SB–Im) as a support to anchor Palladium (Pd) subnanometer clusters. frontiersin.orgnih.gov These Pd clusters, stabilized by the imidazole functionality, exhibit remarkable catalytic activity in Suzuki coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. frontiersin.org The imidazole groups play a crucial role in anchoring the Pd species with high dispersion on the MOF framework, preventing their aggregation and ensuring sustained catalytic performance. nih.gov The resulting catalyst, Pd⁰@UIO-66–SB–Im, demonstrates high efficiency and excellent stability, allowing it to be easily separated from the reaction mixture and reused multiple times without a significant loss in activity. nih.gov

**Table 1: Performance of Pd⁰@UIO-66–SB–Im in Suzuki Coupling Reaction***

Catalyst Reactants Base Temperature (°C) Time (h) Yield (%)
Pd⁰@UIO-66–SB–Im Bromobenzene, Phenylboronic acid NaHCO₃ 90 4.5 >99
Pd⁰@UIO-66–NH₂ Bromobenzene, Phenylboronic acid NaHCO₃ 90 4.5 89.4

Data sourced from a study on Suzuki coupling reactions. frontiersin.org

The research demonstrates that the functionalization with the Schiff base-imidazole ligand significantly enhances the catalytic performance compared to a similar MOF functionalized only with amino groups (Pd⁰@UIO-66–NH₂). frontiersin.org The catalyst's heterogeneous nature was confirmed through hot filtration tests, which showed that the reaction ceases upon removal of the solid catalyst, indicating that the catalysis occurs on the MOF-supported Pd clusters. frontiersin.orgnih.gov The robustness of the Pd⁰@UIO-66–SB–Im catalyst is highlighted by its ability to be recycled for at least six consecutive runs while maintaining high yields. nih.gov

Naphth[1,2-d]imidazole in Supramolecular Chemistry and Self-Assembly

The this compound scaffold is a versatile building block in supramolecular chemistry due to its inherent ability to participate in various noncovalent interactions. These interactions, including hydrogen bonding via the N-H proton of the imidazole ring, π–π stacking interactions between the extended aromatic systems, and coordination with metal ions, are fundamental to the construction of complex, self-assembled architectures. researchgate.netmdpi.com

The interplay of these forces allows for the programmed self-assembly of naphthimidazole derivatives into well-defined superstructures with unique properties and functions. A compelling example is seen in a π-conjugated Schiff base molecule incorporating a naphthalene-phenanthro[9,10-d]imidazole unit. rsc.org This molecule demonstrates aggregation-induced tunable luminescence, where its self-assembly behavior and resulting optical properties can be precisely controlled by external factors such as solvent polarity. rsc.org

By varying the fraction of water in a tetrahydrofuran (B95107) (THF) solution, the molecule self-assembles into distinct morphologies, including various superstructures. rsc.org This morphological transformation is accompanied by a dramatic change in the molecule's fluorescence emission, spanning from blue to green, yellow, and even white light. rsc.org This phenomenon highlights the direct relationship between the supramolecular arrangement of the molecules and their collective photophysical properties.

Table 2: Influence of Solvent Polarity on the Self-Assembly and Photoluminescence of a Naphthalene-Phenanthroimidazole Derivative

Solvent Composition (THF:Water) Observed Morphology Emission Color
1:1 Self-assembled structures -
1:9 Aggregated superstructures White Light

Data derived from a study on a π-conjugated molecule (L1). rsc.org

The potential of these self-assembled systems extends to advanced applications such as artificial light-harvesting. In a THF:water mixture, the self-assembled naphthimidazole derivative can act as an efficient energy donor in a Förster resonance energy transfer (FRET) system with an acceptor dye like Rhodamine B. rsc.org This demonstrates a sophisticated application where the ordered arrangement of the naphthimidazole units in a supramolecular assembly facilitates the capture and transfer of light energy, mimicking natural photosynthetic processes. rsc.org Such findings underscore the power of using the naphth[1,2-d]imidazole core to design novel materials with tunable and functional optical properties for optoelectronic applications. rsc.org

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Naphth[1,2-d]imidazole Frameworks

Future synthetic endeavors will likely focus on the development of more efficient, sustainable, and versatile methods for the construction of the 1H-naphth[1,2-d]imidazole core and its derivatives. Key areas of exploration will include:

Advanced Catalysis: The use of novel catalytic systems is expected to play a pivotal role in the synthesis of naphthimidazole derivatives. This includes the exploration of nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs), which have demonstrated high efficiency in the synthesis of related benzimidazole (B57391) structures. thesciencein.org Furthermore, the development of organocatalysts, which are metal-free and often more environmentally friendly, presents a promising avenue for the synthesis of these heterocycles. epa.gov

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools for the atom-economical synthesis of complex organic molecules. researchgate.net Future research will likely focus on the regioselective C-H arylation and alkenylation of the naphthimidazole core, enabling the direct introduction of various substituents without the need for pre-functionalized starting materials. researchgate.netrsc.org This approach offers a more streamlined and efficient route to novel derivatives with diverse functionalities.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound derivatives could lead to more efficient and reproducible production of these compounds, facilitating their translation from laboratory-scale research to larger-scale applications.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these approaches will be crucial for accelerating the design and development of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling will continue to be a valuable tool for establishing correlations between the structural features of this compound derivatives and their biological activities. mdpi.com By developing robust 2D and 3D-QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Docking and Dynamics Simulations: Molecular docking studies will be instrumental in elucidating the binding modes of this compound derivatives with their biological targets. acs.org These in silico experiments can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand-receptor recognition. Furthermore, molecular dynamics simulations can offer a more dynamic picture of these interactions, providing information on the conformational changes and stability of the ligand-protein complex over time.

Density Functional Theory (DFT) Studies: DFT calculations will be employed to investigate the electronic and geometric properties of this compound derivatives. iucr.org These studies can provide valuable information on parameters such as frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the reactivity and photophysical properties of these compounds.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico ADMET profiling of novel this compound derivatives will help in identifying candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing the attrition rate in later stages of development.

Computational MethodApplication in this compound ResearchPotential Future Impact
QSARPredicting anticancer and other biological activities.Rapid screening of large virtual libraries to identify potent compounds.
Molecular DockingIdentifying potential binding sites and modes with biological targets like enzymes and DNA. acs.orgGuiding the rational design of more selective and potent inhibitors.
DFTCalculating electronic properties, molecular geometry, and spectroscopic features. iucr.orgUnderstanding structure-property relationships for applications in materials science.
ADMET PredictionAssessing drug-likeness, pharmacokinetic properties, and potential toxicity.Early-stage filtering of compounds with poor developability profiles.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the anticancer properties of this compound derivatives have been a primary focus, future research will likely expand to explore a wider range of biological targets and delve deeper into their mechanisms of action.

Identification of Novel Protein Targets: Beyond established targets like topoisomerase I and tubulin, future studies will aim to identify novel protein targets for this compound compounds. thesciencein.orgnih.gov This could involve proteomic approaches to identify cellular proteins that interact with these compounds, thereby revealing new therapeutic opportunities. The inhibition of protein-protein interactions (PPIs), which are often considered challenging drug targets, represents a particularly exciting frontier. nih.gov

Enzyme Inhibition Studies: The structural features of the this compound scaffold make it a promising candidate for the development of specific enzyme inhibitors. Future research could focus on targeting key enzymes involved in various diseases, such as kinases, proteases, and metabolic enzymes. For instance, some imidazole-based compounds have shown potential as β-glucosidase inhibitors. researchgate.net

Elucidation of Mechanistic Pathways: A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their further development. This will involve detailed studies of their effects on cellular signaling pathways, cell cycle progression, and apoptosis. mdpi.com Techniques such as Western blotting, flow cytometry, and gene expression profiling will be employed to unravel the intricate molecular events triggered by these compounds.

Theranostic Applications: The inherent fluorescence of many this compound derivatives makes them attractive candidates for theranostic applications, which combine therapeutic and diagnostic functionalities in a single agent. nih.gov Future research will focus on developing derivatives that can simultaneously act as imaging agents to visualize cancer cells and as therapeutic agents to induce cell death. researchgate.net

Research AreaFocusPotential Outcome
Novel Target IdentificationExploring interactions with a broader range of proteins, including those involved in PPIs. nih.govDiscovery of new therapeutic applications beyond cancer.
Enzyme InhibitionDesigning derivatives to target specific enzymes with high selectivity. researchgate.netDevelopment of potent and selective drugs for various diseases.
Mechanistic StudiesInvestigating the effects on cellular signaling and metabolic pathways. mdpi.comA clearer understanding of the mode of action, enabling rational optimization.
TheranosticsCombining fluorescence properties with cytotoxic activity. nih.govDevelopment of agents for simultaneous cancer diagnosis and therapy.

Development of Advanced Materials and Functional Systems

The unique photophysical and electronic properties of the this compound scaffold make it a promising building block for the development of advanced materials and functional systems.

Organic Electronics: The extended π-conjugated system of the naphthimidazole core suggests its potential for applications in organic electronics. Future research could explore the synthesis of derivatives with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org

Fluorescent Probes and Sensors: The strong fluorescence emission of many this compound derivatives makes them excellent candidates for the development of fluorescent probes and sensors. nih.gov These can be designed to selectively detect specific ions, molecules, or changes in the cellular environment, with applications in chemical biology and environmental monitoring. rsc.orgrsc.org

Functional Polymers: The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to the development of novel functional polymers with unique optical, electronic, or biological properties. researchgate.net These materials could find applications in areas such as drug delivery, bioimaging, and advanced coatings.

Supramolecular Assemblies: The ability of the imidazole (B134444) ring to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct well-defined supramolecular assemblies. These self-assembled structures could exhibit interesting properties and functions, such as liquid crystallinity or stimuli-responsive behavior.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1H-naphth[1,2-d]imidazole derivatives?

  • Methodological Answer : A widely used approach involves alkylation followed by cyclization. For example, 2-aminoimidazole can be alkylated with bromoacetaldehyde diethyl acetal, followed by hydrolysis and HCl-mediated cyclization to form the fused imidazole core . Alternative methods include multicomponent reactions using substituted aryl aldehydes and nitromethane under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 15N) is essential for structural elucidation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography or computational modeling (e.g., DFT) resolves stereochemical ambiguities . For example, 1H-NMR of benzyl derivatives helps distinguish tautomeric forms .

Q. What safety protocols should be followed when handling imidazole derivatives in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for specific hazards. General precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation. For 1H-imidazole derivatives, ensure proper disposal of acidic or halogenated byproducts, as outlined in JIS Z 7253:2019 standards .

Q. How are purity and stability assessed for novel imidazole derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and LC-MS/MS are standard for purity analysis. Stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) identify degradation pathways. Reference standards from authoritative sources (e.g., NIST) ensure calibration accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazole ring closure in complex substrates?

  • Methodological Answer : Reaction conditions such as solvent polarity, catalyst selection (e.g., NaH in anhydrous DMSO), and temperature (e.g., 100°C for 2–6 hours) significantly impact cyclization efficiency. For example, using Mn(IV) oxide in dichloromethane achieved 85% yield for benzo[d]imidazole-2-carbaldehyde derivatives .

Q. How do substituent variations (e.g., Cl, CH3) affect the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at R1–R6 positions (see Table 1 in ). Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like EGFR, while in vitro cytotoxicity assays validate hypotheses. Chlorine substituents often enhance hydrophobic interactions but may increase toxicity .

Q. What strategies resolve contradictions in experimental vs. computational binding affinity data?

  • Methodological Answer : Discrepancies arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions under physiological conditions. Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can environmental persistence and toxicity of imidazole derivatives be evaluated?

  • Methodological Answer : Utilize EPA DSSTox databases to access acute/chronic toxicity data (e.g., LC50, EC50). Computational tools like ECOSAR predict biodegradation pathways, while experimental assays (e.g., Daphnia magna toxicity tests) assess ecological risks. Note that halogenated derivatives (e.g., dichlorophenyl groups) often exhibit higher persistence .

Q. What advanced techniques characterize tautomerism in this compound systems?

  • Methodological Answer : Variable-temperature NMR and 15N isotopic labeling distinguish tautomeric equilibria. For example, 15N NMR chemical shifts at δ 170–220 ppm indicate nitrogen hybridization changes. X-ray crystallography provides definitive proof of tautomeric forms in solid-state structures .

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1H-naphth[1,2-d]imidazole

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